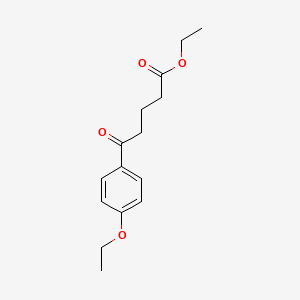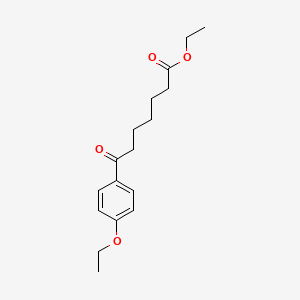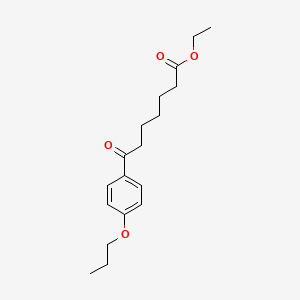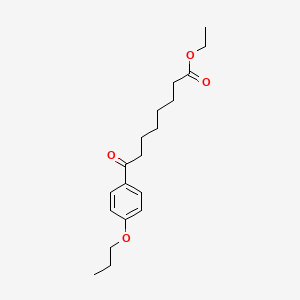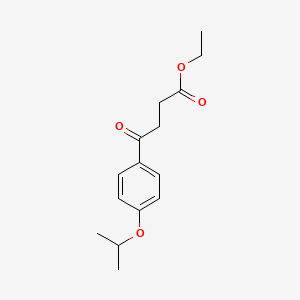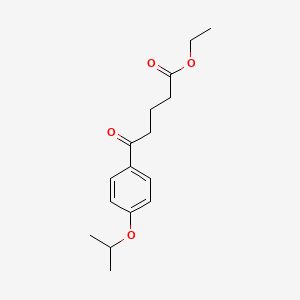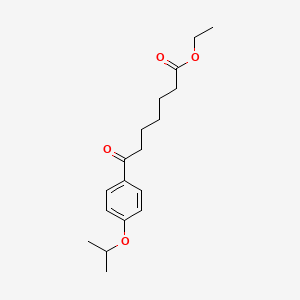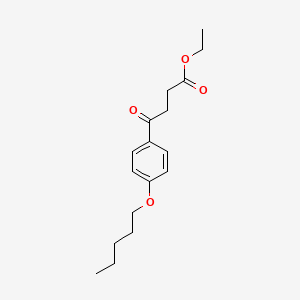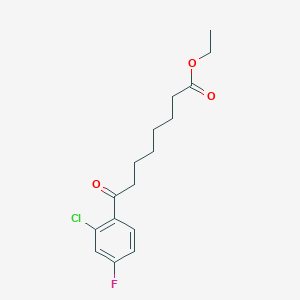
Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate” is an ester derived from a fluorinated, chlorinated phenyl group and an 8-carbon chain with a terminal carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a phenyl ring substituted with chlorine and fluorine atoms, attached to an 8-carbon chain with a terminal ester group .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of esters, such as hydrolysis, and reactions typical of halogenated aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the ester group and the halogenated phenyl group .Scientific Research Applications
Asymmetric Synthesis and Intermediates
Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate has been explored in the context of asymmetric synthesis, particularly as a precursor or intermediate in the synthesis of complex organic molecules. For example, asymmetric reduction processes involving similar ethyl chloro-oxooctanoates have been used to produce chiral alcohols, which are valuable intermediates in the synthesis of biologically active compounds and pharmaceuticals. The use of baker’s yeast for asymmetric reduction demonstrates the potential for biocatalysis in producing chiral intermediates with high enantiomeric excess (Tsuboi et al., 1987).
Synthetic Methodologies
Research on compounds structurally related to this compound includes the development of novel synthetic methodologies for fluorinated compounds, which are of significant interest due to their medicinal and agricultural applications. Studies have shown that the introduction of fluorine atoms into organic compounds can profoundly affect their biological activity, stability, and other properties. Fluorinated analogues of retinoic acids, for instance, have demonstrated marked biological activity, showcasing the importance of fluorination in drug design and development (Chan et al., 1982).
Mechanism of Action
Target of Action
The primary target of Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate, also known as TAK-242 or resatorvid, is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
This compound acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The result of the action of this compound is the suppression of the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . This includes the suppression of lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 .
Future Directions
The future directions for research on this compound would likely depend on its intended application. If it shows promise as a pharmaceutical or pesticide, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to the intracellular domain of TLR4 . This interaction suppresses the production of inflammatory mediators such as cytokines, thereby modulating immune responses . Additionally, it affects the phosphorylation of mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in RAW264.7 cells and mouse peritoneal macrophages . This compound also affects gene expression by inhibiting the mRNA expression of IL-6 and TNF-α induced by LPS and interferon-gamma (IFN-γ) . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to TLR4. This binding disrupts the interaction between TLR4 and its adaptor molecules, such as Toll/interleukin-1 receptor domain-containing adaptor protein (TIRAP) and Toll/interleukin-1 receptor domain-containing adaptor molecule inducing interferon-beta (TRAM) . By interfering with these protein-protein interactions, the compound inhibits TLR4 signal transduction and downstream signaling events, leading to reduced production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be stable and effective in inhibiting cytokine production for extended periods . The compound’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, it consistently suppresses the production of proinflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits the production of inflammatory mediators without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues . The threshold effects and toxicities observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing the overall biochemical environment within cells. Additionally, it modulates the activity of enzymes involved in the inflammatory response, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout various tissues, including the liver, kidneys, and spleen . The compound’s localization and accumulation within these tissues are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized within the cytoplasm, where it interacts with intracellular signaling molecules . The compound’s activity and function are influenced by its subcellular localization, as it targets specific compartments and organelles involved in inflammatory responses. Post-translational modifications and targeting signals may also play a role in directing the compound to its specific subcellular locations .
properties
IUPAC Name |
ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFO3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(18)11-14(13)17/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGREYJAYVZIBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






